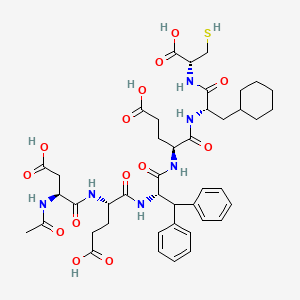

AcAsp-Glu-Dif-Glu-Cha-Cys

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von AcAsp-Glu-Dif-Glu-Cha-Cys umfasst mehrere Schritte, darunter die Kupplung von Aminosäuren und die Bildung von Peptidbindungen. Der Syntheseweg beginnt typischerweise mit dem Schutz von funktionellen Gruppen, gefolgt von der sequentiellen Addition von Aminosäuren. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS), um die Peptidbindungsbildung zu erleichtern . Industrielle Produktionsmethoden können Festphasen-Peptidsynthese (SPPS)-Techniken umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

AcAsp-Glu-Dif-Glu-Cha-Cys unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

AcAsp-Glu-Dif-Glu-Cha-Cys wurde umfassend auf seine Anwendungen in der wissenschaftlichen Forschung untersucht. In der Chemie wird es als Modellverbindung verwendet, um die Peptidsynthese und -reaktionen zu untersuchen. In der Biologie und Medizin wird es auf sein Potenzial als therapeutisches Mittel gegen das Hepatitis-C-Virus untersucht . Die Fähigkeit der Verbindung, die NS3-Protease zu hemmen, macht sie zu einem wertvollen Werkzeug in der antiviralen Forschung .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung der Hepatitis-C-Virus-NS3-Protease. Dieses Enzym ist essentiell für die Replikation des Virus, und seine Hemmung stört den viralen Lebenszyklus. Die Verbindung bindet an die aktive Stelle der Protease und verhindert die Spaltung viraler Polyproteine, wodurch die Virusreplikation gehemmt wird . Die beteiligten molekularen Ziele und Pfade umfassen die NS3-Protease und die zugehörige virale Replikationsmaschinerie .

Wirkmechanismus

The mechanism of action of AcAsp-Glu-Dif-Glu-Cha-Cys involves the inhibition of the hepatitis C virus NS3 protease. This enzyme is essential for the replication of the virus, and its inhibition disrupts the viral life cycle. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The molecular targets and pathways involved include the NS3 protease and related viral replication machinery .

Vergleich Mit ähnlichen Verbindungen

AcAsp-Glu-Dif-Glu-Cha-Cys kann mit anderen ähnlichen Verbindungen wie anderen NS3-Protease-Inhibitoren verglichen werden. Ähnliche Verbindungen umfassen Boceprevir und Telaprevir, die ebenfalls die NS3-Protease angreifen, sich aber in ihren chemischen Strukturen und Bindungsaffinitäten unterscheiden . This compound ist aufgrund seiner spezifischen Aminosäuresequenz und des Vorhandenseins der Difluormethylgruppe einzigartig, was seine Bindungsaffinität und inhibitorische Aktivität erhöht .

Eigenschaften

Molekularformel |

C43H56N6O14S |

|---|---|

Molekulargewicht |

913.0 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H56N6O14S/c1-24(50)44-31(22-35(55)56)41(60)45-29(18-20-34(53)54)39(58)49-37(36(26-13-7-3-8-14-26)27-15-9-4-10-16-27)42(61)46-28(17-19-33(51)52)38(57)47-30(21-25-11-5-2-6-12-25)40(59)48-32(23-64)43(62)63/h3-4,7-10,13-16,25,28-32,36-37,64H,2,5-6,11-12,17-23H2,1H3,(H,44,50)(H,45,60)(H,46,61)(H,47,57)(H,48,59)(H,49,58)(H,51,52)(H,53,54)(H,55,56)(H,62,63)/t28-,29-,30-,31-,32-,37-/m0/s1 |

InChI-Schlüssel |

UJAUCRPOZPWCGV-XJJOYFJPSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3CCCCC3)C(=O)N[C@@H](CS)C(=O)O |

Kanonische SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3CCCCC3)C(=O)NC(CS)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine](/img/structure/B10846091.png)

![9-hydroxypyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10846093.png)

![9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide](/img/structure/B10846098.png)

![9-O-[3-(4-Bromo-phenoxyl)butyl]-berberine bromide](/img/structure/B10846101.png)

![N-(4-{4-Amino-1-[1-(Tetrahydro-2h-Pyran-4-Yl)piperidin-4-Yl]-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B10846109.png)

![9-O-[3-(Phenylamino)propyl]-berberine bromide](/img/structure/B10846116.png)

![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)

![9-O-[3-(4-Nitro-phenoxyl)butyl]-berberine bromide](/img/structure/B10846132.png)

methyl}-2-(naphthalen-1-yl)benzonitrile](/img/structure/B10846138.png)